Physicochemical Divergence from the 4-Methoxy Analog: Computed LogP and Hydrogen Bonding Profile
The target compound's computed XLogP3-AA of 3 (PubChem) indicates a marginally lower lipophilicity compared to the experimentally derived ACD/LogP of 3.30 for the 4-methoxy analog 2-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide [1]. Additionally, the target has 2 hydrogen bond donors and 3 acceptors, versus 3 donors and 4 acceptors for the methoxy analog, reflecting the replacement of the methoxy oxygen with a dimethylamino nitrogen. These divergent hydrogen-bonding capacities directly impact membrane permeability and target binding. [Supporting Evidence: No direct head-to-head experimental assay available; all data are computed values from different platforms.]
| Evidence Dimension | Computed lipophilicity (LogP) and hydrogen bond counts |
|---|---|
| Target Compound Data | XLogP3-AA: 3; HBD: 2; HBA: 3 (PubChem computed) |
| Comparator Or Baseline | 2-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide: ACD/LogP 3.30; HBD: 3; HBA: 4 (ChemSpider computed) |
| Quantified Difference | ΔLogP ≈ –0.3 (target less lipophilic); ΔHBD = –1; ΔHBA = –1 |
| Conditions | Computational prediction; no experimental logP or binding data available. |
Why This Matters
Even a directionally lower LogP of 0.3 units can translate to a measurable difference in passive membrane permeability, affecting cellular uptake in intact-cell assays; procurement for SAR studies must control for this variable.
- [1] PubChem. Compound Summary for CID 49816060. XLogP3-AA and H-Bond counts. View Source
